molecular formula C16H15N3O3S2 B2982638 N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920379-93-7

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2982638
CAS RN: 920379-93-7
M. Wt: 361.43
InChI Key: VXYXJVZTIYYEBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . The resulting compounds are then refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . These compounds are further processed by refluxing with POCl3 in the presence of DMF .


Molecular Structure Analysis

The molecular structure of TPPT is complex and involves a thiophene ring attached to a pyridazine ring via an oxygen atom. The pyridazine ring is further attached to an ethyl group, which is connected to a benzenesulfonamide group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TPPT and similar compounds include cyclization, refluxing, and nucleophilic substitution . These reactions are typically carried out under controlled conditions to ensure the correct formation of the desired compound .

Scientific Research Applications

Fungicidal Applications

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide: derivatives have been explored for their potential as fungicides. These compounds have shown efficacy against cucumber downy mildew, caused by Pseudoperonospora cubensis. In particular, certain derivatives have demonstrated higher activity than commercial fungicides like diflumetorim and flumorph .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure, containing both a nitrogen-containing heterocycle (pyridazine) and a sulfur-containing heterocycle (thiophene), makes it a valuable starting point for creating new molecules with potential biological activities .

Material Science

Thiophene derivatives are integral in material science, particularly in the development of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The thiophenyl group in the compound could potentially enhance the electronic properties of these materials .

Anticancer Research

Compounds with a thiophene moiety have been investigated for their anticancer properties. The presence of the thiophene and pyridazine rings in the compound suggests that it may be useful in the design of new anticancer agents .

Anti-inflammatory Properties

Thiophene derivatives are known to exhibit anti-inflammatory effects. The compound could be modified to develop new nonsteroidal anti-inflammatory drugs (NSAIDs), leveraging the biological activity associated with its thiophene ring .

Antimicrobial Activity

The structural features of the compound suggest potential antimicrobial activity. Research into thiophene derivatives has shown promise in this area, and the compound could be a candidate for the development of new antimicrobial agents .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The compound’s thiophene ring could be utilized in the synthesis of new materials that prevent corrosion in various industrial applications .

Anesthetic Applications

Thiophene derivatives have been used in anesthetics, such as articaine. The compound’s structure could be explored for developing new local anesthetics, particularly for dental procedures .

properties

IUPAC Name

N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c20-24(21,13-5-2-1-3-6-13)17-10-11-22-16-9-8-14(18-19-16)15-7-4-12-23-15/h1-9,12,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYXJVZTIYYEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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